molecular formula C13H12F3NO5S B12850758 Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate

Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate

Cat. No.: B12850758
M. Wt: 351.30 g/mol
InChI Key: KTGOIZCLSVLHAF-CGGOBEOTSA-N
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Description

Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl ester at position 3 and an enamino ester moiety at position 4. The enamino ester side chain includes a trifluoromethyl ketone group, which confers unique electronic and steric properties.

Properties

Molecular Formula

C13H12F3NO5S

Molecular Weight

351.30 g/mol

IUPAC Name

methyl 4-[[(E)-2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene]amino]thiophene-3-carboxylate

InChI

InChI=1S/C13H12F3NO5S/c1-3-22-12(20)7(10(18)13(14,15)16)4-17-9-6-23-5-8(9)11(19)21-2/h4-6,18H,3H2,1-2H3/b10-7+,17-4?

InChI Key

KTGOIZCLSVLHAF-CGGOBEOTSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=NC1=CSC=C1C(=O)OC

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=CSC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate typically involves multi-step organic synthesis. One common approach starts with the thiophene ring, which is then functionalized through a series of reactions:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Ethoxycarbonyl Group: This step involves the esterification of the thiophene ring with ethyl chloroformate in the presence of a base such as pyridine.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoroacetic anhydride in the presence of a catalyst like aluminum chloride.

    Formation of the Enamine: The final step involves the reaction of the intermediate with an appropriate amine to form the enamine structure.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

The compound and its derivatives are investigated for their pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Structural Analog: Ethyl 2-((2-Ethoxy-1-(4-Hydroxyphenyl)-2-Oxoethyl)Amino)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxylate (6o)

Key Differences :

  • Core Structure : Compound 6o (from ) contains a tetrahydrobenzo[b]thiophene ring, which is partially saturated, increasing lipophilicity. In contrast, the target compound has a planar thiophene ring, favoring conjugation and electronic delocalization.
  • Substituents : The target compound’s trifluoromethyl ketone group introduces strong electron-withdrawing effects, while 6o’s 4-hydroxyphenyl group provides hydrogen-bonding capability.

Data Comparison :

Property Target Compound Compound 6o
Core Structure Thiophene Tetrahydrobenzo[b]thiophene
Key Functional Groups Trifluoro, enamino ester Hydroxyphenyl, ethoxycarbonyl
Molecular Weight (g/mol) ~337.25 (calculated) 390.14
Potential Application Pharmaceutical intermediate Research chemical

Sulfonylurea Herbicides ()

Examples : Triflusulfuron methyl ester, Metsulfuron methyl ester.
Key Differences :

  • Core Structure : Sulfonylurea herbicides feature triazine or pyrimidine rings linked to sulfonylurea groups, whereas the target compound’s thiophene core lacks herbicidal sulfonylurea motifs.
  • Functional Groups : The target compound’s trifluoromethyl ketone contrasts with the sulfonylurea linkage in herbicides, which is critical for inhibiting acetolactate synthase (ALS) in plants.
  • Applications: Sulfonylureas are herbicides, while the target compound’s trifluoromethyl group and ester functionalities suggest non-agrochemical uses, such as kinase inhibition in drug discovery.

Data Comparison :

Property Target Compound Triflusulfuron Methyl Ester
Core Structure Thiophene Triazine
Key Functional Groups Trifluoro, enamino ester Sulfonylurea, trifluoroethoxy
Molecular Weight (g/mol) ~337.25 ~471.29
Application Undetermined (likely pharma) Herbicide

Research Findings and Implications

  • Electronic Effects: The trifluoromethyl group in the target compound enhances stability against hydrolysis and oxidative metabolism compared to non-fluorinated analogs. This property is shared with trifluoroethoxy-containing herbicides (e.g., triflusulfuron) but applied differently .
  • Reactivity: The enamino ester moiety may undergo cyclization or nucleophilic attacks, unlike the hydrolytically sensitive sulfonylureas. This difference highlights divergent stability profiles in biological systems.
  • Synthetic Challenges : While compound 6o was synthesized with moderate yield (22%), the target compound’s trifluoromethyl group likely necessitates fluorinated reagents (e.g., Ruppert-Prakash reagent), increasing synthesis complexity.

Biological Activity

Methyl 4-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate is a complex organic compound characterized by a thiophene ring with multiple substituents, including a trifluoromethyl group and an ethoxycarbonyl moiety. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and agrochemical applications.

The compound's molecular formula is C₁₃H₁₃F₃N₃O₄S, and it has a CAS number of 648859-32-9. The trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical factors in drug design.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, compounds with similar structures showed significant cytotoxicity against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells .
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Its structural similarities to other bioactive compounds suggest it may possess antibacterial and antifungal activities .
  • Enzyme Inhibition : Interaction studies have indicated that this compound can bind to specific enzymes or receptors, potentially inhibiting their activity. Techniques such as molecular docking have been employed to elucidate these interactions.

The mechanism by which this compound exerts its biological effects is still under investigation. However, the presence of functional groups such as the amino and ethoxycarbonyl moieties is believed to play a crucial role in its interaction with biological targets.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally related compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-{[2-(ethoxycarbonyl)-trifluoroacetyl]amino}thiopheneSimilar thiophene core with different substituentsDifferent carbon chain length affects lipophilicity
Ethyl 5-{[2-(ethoxycarbonyl)-trifluoromethyl]amino}thiopheneContains a trifluoromethyl groupVariation in alkyl chain influences solubility
Methyl 3-{[2-(ethoxycarbonyl)-trifluoroacetophenone]amino}thiopheneSimilar functional groups but different carbon frameworkPotentially different biological activity due to structural changes

This table illustrates how variations in substituents can influence the biological activity and chemical properties of similar compounds.

Case Studies

  • Anticancer Activity : In one study, derivatives of this compound were tested against several cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Screening : Another study focused on the antimicrobial properties of this compound against various pathogenic bacteria and fungi. The results suggested that it exhibited comparable efficacy to established antibiotics in certain strains, indicating its potential as a new antimicrobial agent .

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